molecular formula C22H19ClN8O B2382769 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine CAS No. 1396686-54-6

2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine

Cat. No.: B2382769
CAS No.: 1396686-54-6
M. Wt: 446.9
InChI Key: VGGCVLLGLZHLKL-UHFFFAOYSA-N
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Description

2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine is a highly specialized organic compound. It is recognized for its complex structure comprising a chlorophenyl group, a pyridinyl group, a triazole ring, a piperazine ring, and a pyrimidine ring. This intricate structure confers unique chemical and biological properties to the compound, making it of considerable interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. Starting with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne, this method ensures the incorporation of the 2-chlorophenyl and pyridinyl groups into the triazole framework.

Following this, the piperazine ring is introduced through nucleophilic substitution reactions, where piperazine reacts with a suitable halogenated precursor containing the triazole core. The final step incorporates the pyrimidine ring through further nucleophilic substitution or palladium-catalyzed cross-coupling reactions to complete the complex structure.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing each reaction step to maximize yield and purity while minimizing the use of expensive or hazardous reagents. Common methods include batch processing and flow chemistry techniques to scale up reactions efficiently and safely. Automation and process control play a critical role in ensuring consistent product quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form various oxo-derivatives, which may exhibit different biological activities.

  • Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and binding affinity.

  • Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, allowing for further derivatization and customization of the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

  • Substitution Reagents: Halogenated solvents and catalysts such as palladium or copper are employed to facilitate substitution reactions.

Major Products

The primary products from these reactions depend on the conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution can introduce various substituents to the aromatic rings, triazole, or pyrimidine moieties.

Scientific Research Applications

2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine has diverse scientific research applications due to its unique structure and properties:

  • Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

  • Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

  • Medicine: Explored for its therapeutic potential in various disease models, including its role as an inhibitor of specific enzymes or receptors.

  • Industry: Applied in the development of new materials or as a precursor in the synthesis of complex chemical entities.

Mechanism of Action

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triazole ring often confers high binding affinity to metal ions or active sites in proteins, leading to inhibition or modulation of biological pathways. The chlorophenyl and pyridinyl groups enhance lipophilicity, promoting membrane permeability and bioavailability.

Comparison with Similar Compounds

Compared to similar compounds, 2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine stands out due to its unique triazole-based core, which is less common in related structures. Similar compounds might include other triazole derivatives or molecules containing piperazine and pyrimidine rings, such as:

  • 1-(2-Chlorophenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole

  • 2-(4-Piperazin-1-yl)pyrimidine derivatives

  • Pyridin-2-yl-1H-1,2,3-triazole-based compounds

These comparisons highlight the unique features of the target compound, including specific binding affinities, synthetic routes, and diverse applications.

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Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN8O/c23-16-6-1-2-8-18(16)31-20(17-7-3-4-9-24-17)19(27-28-31)21(32)29-12-14-30(15-13-29)22-25-10-5-11-26-22/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGCVLLGLZHLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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